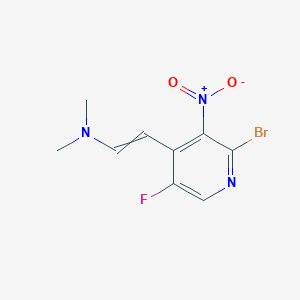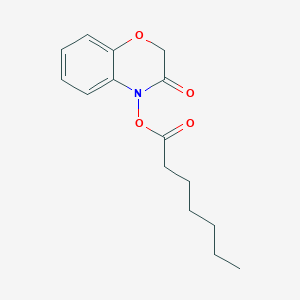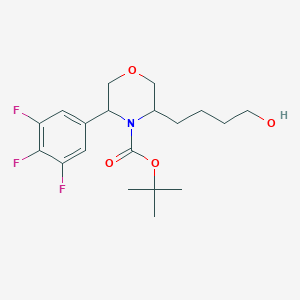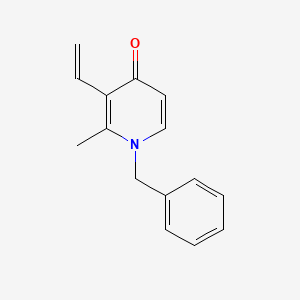![molecular formula C9H12N2O3 B12627874 4-Nitro-3-[(propan-2-yl)oxy]aniline CAS No. 919481-72-4](/img/structure/B12627874.png)
4-Nitro-3-[(propan-2-yl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3-[(propan-2-yl)oxy]aniline is an organic compound with the molecular formula C9H12N2O3 It is a derivative of aniline, where the amino group is substituted with a nitro group at the fourth position and an isopropoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-[(propan-2-yl)oxy]aniline can be achieved through several methods. One common approach involves the nitration of 3-[(propan-2-yl)oxy]aniline. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position.
Another method involves the reaction of 4-nitroaniline with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to form the isopropoxy derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-[(propan-2-yl)oxy]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or potassium hydroxide in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4-Amino-3-[(propan-2-yl)oxy]aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: 4-Nitroso-3-[(propan-2-yl)oxy]aniline or further oxidized products.
Scientific Research Applications
4-Nitro-3-[(propan-2-yl)oxy]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industrial Applications: The compound is used in the production of dyes and pigments, contributing to the development of colorants with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitro-3-[(propan-2-yl)oxy]aniline depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic or toxic effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Lacks the isopropoxy group, making it less hydrophobic and potentially less bioavailable.
3-[(propan-2-yl)oxy]aniline: Lacks the nitro group, which reduces its reactivity and potential biological activity.
4-Amino-3-[(propan-2-yl)oxy]aniline: The reduced form of 4-Nitro-3-[(propan-2-yl)oxy]aniline, with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both the nitro and isopropoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
919481-72-4 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-nitro-3-propan-2-yloxyaniline |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,10H2,1-2H3 |
InChI Key |
YTUPBIXJRBARST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide](/img/structure/B12627794.png)


![3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid](/img/structure/B12627806.png)
![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)
![ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12627817.png)

![Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12627824.png)

![1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one](/img/structure/B12627832.png)

![N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12627835.png)


